2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide
Description
2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a sulfonamide group and an aniline derivative, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
2-(2-fluoro-4-methylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-4-5-10(9(13)7-8)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKTQXLVSSWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 2-fluoro-4-methylaniline with pyridine-3-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor used in the synthesis of the target compound.
Pyridine-3-sulfonamide: A related compound with similar structural features.
Uniqueness
2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both a fluorinated aniline derivative and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Biological Activity
2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and an aniline derivative. Its chemical formula is with a molecular weight of 281.31 g/mol. The presence of a fluorinated aniline derivative alongside the sulfonamide group contributes to its unique chemical properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various enzymes related to inflammation and cell proliferation, suggesting potential therapeutic effects in conditions such as cancer and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against various tumor cell lines, demonstrating IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation . The mechanism appears to involve cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated cells, showcasing its potential as an anti-inflammatory agent .
Case Studies
- Cell Proliferation Assays : In vitro assays on HepG2 cells showed that this compound significantly reduced cell viability with an IC50 value of approximately 1.30 μM, outperforming many standard treatments .
- Inflammation Models : Animal studies demonstrated that administration of the compound reduced microglial activation and astrocyte proliferation in models of neuroinflammation, further supporting its anti-inflammatory potential .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
